tetranor-PGAM

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

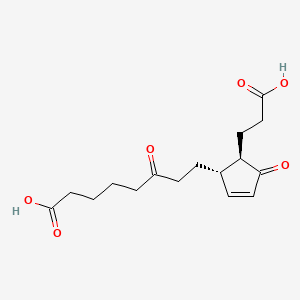

El metabolito de tetranor-prostaglandina A (Tetranor-PGAM) es un metabolito de la prostaglandina A. Es un producto de deshidratación del metabolito de tetranor-prostaglandina E (tetranor-PGEM) y se puede medir como un sustituto de los niveles de tetranor-PGEM en orina . El this compound es una molécula pequeña con la fórmula química C16H22O6 y un peso molecular de 310.34 g/mol .

Mecanismo De Acción

El mecanismo de acción del tetranor-PGAM implica su interacción con dianas moleculares y vías específicas en el cuerpo. Como metabolito de la prostaglandina A, el this compound refleja la biosíntesis de la prostaglandina A en el cuerpo . Puede influir en varios procesos fisiológicos al modular la actividad de las enzimas y los receptores involucrados en el metabolismo de las prostaglandinas .

Análisis Bioquímico

Biochemical Properties

Tetranor-PGAM plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used to generate antibody-producing hybridomas in mice immunized with this compound . The nature of these interactions is complex and involves competitive enzyme immunoassay (EIA) processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, urinary this compound levels were reported to be increased in some diseases, including food allergy, Duchenne muscular dystrophy, and aspirin-intolerant asthma .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a variety of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and involve various targeting signals or post-translational modifications .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El tetranor-PGAM se sintetiza mediante la deshidratación de tetranor-PGEM. El proceso de deshidratación implica la eliminación de moléculas de agua del tetranor-PGEM bajo condiciones específicas . La reacción generalmente requiere un catalizador ácido o básico para facilitar el proceso de deshidratación.

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye la purificación del producto mediante técnicas como la extracción en fase sólida y la cromatografía para eliminar impurezas y obtener un compuesto de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

El tetranor-PGAM se somete a diversas reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar diferentes productos oxidados.

Reducción: Las reacciones de reducción pueden convertir el this compound en formas reducidas.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores (por ejemplo, ácidos o bases) para facilitar las reacciones .

Principales productos formados

Los principales productos formados a partir de las reacciones de this compound dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas de this compound .

Aplicaciones Científicas De Investigación

El tetranor-PGAM tiene varias aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

Compuestos similares

Metabolito de tetranor-prostaglandina E (tetranor-PGEM): Un precursor del tetranor-PGAM, formado mediante deshidratación.

Metabolito de tetranor-prostaglandina D (tetranor-PGDM): Otro metabolito de prostaglandina con propiedades similares.

Metabolito de tetranor-prostaglandina F (tetranor-PGFM): Un compuesto relacionado con actividades biológicas distintas.

Singularidad

El this compound es único debido a su función específica como producto de deshidratación del tetranor-PGEM y su uso como marcador sustituto de los niveles de prostaglandina E en orina . Su estructura química y propiedades distintas lo hacen valioso para diversas aplicaciones científicas y médicas .

Propiedades

IUPAC Name |

8-[(1S,5R)-5-(2-carboxyethyl)-4-oxocyclopent-2-en-1-yl]-6-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-5-11-6-9-14(18)13(11)8-10-16(21)22/h6,9,11,13H,1-5,7-8,10H2,(H,19,20)(H,21,22)/t11-,13+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPIFMOQVFWSBF-WCQYABFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C1CCC(=O)CCCCC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)[C@@H]([C@H]1CCC(=O)CCCCC(=O)O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of detecting tetranor-PGAM in biological samples?

A1: While the provided research articles focus on tetranor-PGDM, a metabolite of Prostaglandin D2, and don't directly investigate this compound, it's important to understand the broader context. Prostaglandins like PGA2, PGD2, PGE2, and PGF2α, play crucial roles in inflammation and various physiological processes. Measuring their metabolites, including this compound (derived from PGA2), in biological samples like urine can provide insights into prostaglandin activity within the body. [, ] This could be relevant for understanding disease processes or monitoring treatment responses.

Q2: The research mentions a newly developed EIA for tetranor-PGDM. Could similar techniques be applied to detect this compound?

A2: The development of a sensitive and specific monoclonal antibody-based enzyme immunoassay (EIA) for tetranor-PGDM [] demonstrates the potential for similar approaches to quantify other prostaglandin metabolites, including this compound. The success of the tetranor-PGDM EIA relied on generating a monoclonal antibody with high affinity for the target molecule. If researchers can develop a monoclonal antibody with comparable specificity for this compound, a similar competitive EIA could be established. This would require optimizing assay conditions (ionic strength, pH, etc.) and validating its performance (specificity, sensitivity, recovery). []

Q3: The research highlights the role of metabolomics in studying ocular inflammation. How might this compound analysis contribute to this field?

A3: The study exploring green tea extract's effects on endotoxin-induced ocular inflammation [] underscores the power of metabolomics in dissecting complex biological processes. While the study doesn't directly measure this compound, its findings suggest potential avenues for future research. Considering the role of prostaglandins in inflammation, analyzing this compound levels in ocular fluids (e.g., aqueous humor) could provide insights into the inflammatory cascade in ocular diseases like uveitis. Combining this compound analysis with broader metabolomics profiling could reveal novel therapeutic targets or biomarkers for diagnosis and monitoring treatment response. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)